2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride
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Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF4O It is a derivative of benzoyl chloride, featuring bromine, fluorine, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid.
Chlorination: The benzoic acid derivative is then treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxylic acid group into a benzoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2) for halogenation are commonly used.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique substituents make it valuable in the development of advanced materials with specific properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: The compound is also utilized in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, fluorine, and trifluoromethyl substituents on the benzoyl chloride framework. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H2BrClF4O |
---|---|
Molecular Weight |
305.45 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrClF4O/c9-5-2-4(8(12,13)14)6(11)1-3(5)7(10)15/h1-2H |
InChI Key |
KDBNIOYYKNTGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)Cl |
Origin of Product |
United States |
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